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Compound of Interest

Compound Name: 14-Bromo-1-tetradecanol

Cat. No.: B1271965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the bifunctional molecule 14-Bromo-1-tetradecanol. Due to the limited availability of

directly published experimental spectra for this specific compound, this guide leverages data

from analogous structures, namely 1-tetradecanol and 1-bromotetradecane, to predict and

interpret the characteristic spectroscopic features. The methodologies for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

detailed.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 14-Bromo-1-tetradecanol
based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H HO-CH₂-

~3.40 Triplet 2H Br-CH₂-

~1.85 Quintet 2H Br-CH₂-CH₂-

~1.56 Quintet 2H HO-CH₂-CH₂-

~1.25 Broad Singlet 20H -(CH₂)₁₀-

~1.5 (variable) Singlet 1H -OH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~62.9 HO-CH₂-

~33.9 Br-CH₂-

~32.8 Br-CH₂-CH₂-

~32.7 HO-CH₂-CH₂-

~29.6 - ~29.3 (multiple peaks) -(CH₂)₈-

~28.7 Br-CH₂-CH₂-CH₂-

~28.1 HO-CH₂-CH₂-CH₂-

~25.7 -(CH₂)₂-

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Broad, Strong O-H stretch

~2920 Strong C-H stretch (asymmetric)

~2850 Strong C-H stretch (symmetric)

~1465 Medium C-H bend (scissoring)

~1060 Medium C-O stretch

~645 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

292/294
[M]⁺ (Molecular ion peak, bromine isotope

pattern)

274/276 [M-H₂O]⁺

213 [M-Br]⁺

43, 57, 71, 85... Alkyl chain fragmentation pattern

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 14-Bromo-
1-tetradecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 14-Bromo-1-tetradecanol in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz
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Pulse Program: Standard single pulse

Acquisition Time: 2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-32

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

Spectrometer: 100 MHz

Pulse Program: Proton-decoupled

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Spectral Width: -10 to 220 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal

(0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

14-Bromo-1-tetradecanol directly onto the ATR crystal. Ensure good contact between the

sample and the crystal by applying pressure with the anvil.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing: Perform a background scan of the empty ATR crystal before the sample

scan. The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 14-Bromo-1-tetradecanol in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC-MS).

Ionization (Electron Ionization - EI):

Ionization Energy: 70 eV

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Range: m/z 40-500

Data Analysis: Identify the molecular ion peak, considering the characteristic isotopic pattern

of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

14-Bromo-1-tetradecanol.
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Caption: Workflow for the spectroscopic characterization of 14-Bromo-1-tetradecanol.

To cite this document: BenchChem. [Spectroscopic Characterization of 14-Bromo-1-
tetradecanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271965#spectroscopic-data-nmr-ir-ms-of-14-bromo-
1-tetradecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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